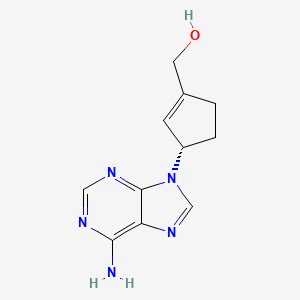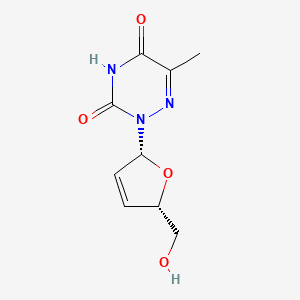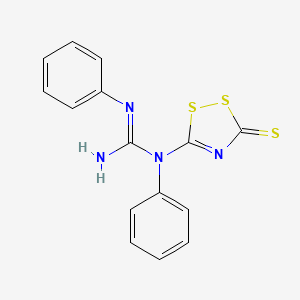
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a chemical compound with the molecular formula C15H12N4S3 and a molecular weight of 344.48 g/mol . This compound is known for its unique structure, which includes a dithiazole ring and a guanidine moiety, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves the reaction of diphenylguanidine with a dithiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Aplicaciones Científicas De Investigación
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar dithiazole ring but differs in the substituents on the guanidine moiety.
1,2-Diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine: Another similar compound with a different substitution pattern on the dithiazole ring.
Uniqueness
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is unique due to its specific combination of a dithiazole ring and a diphenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
75350-99-1 |
|---|---|
Fórmula molecular |
C15H12N4S3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1,2-diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C15H12N4S3/c16-13(17-11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)14-18-15(20)22-21-14/h1-10H,(H2,16,17) |
Clave InChI |
YFFCRAPOYVIPLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=NC(=S)SS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


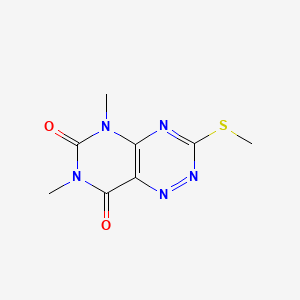

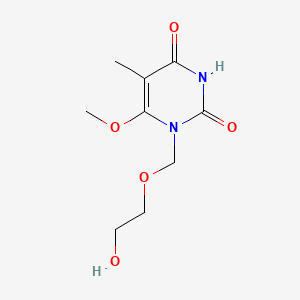
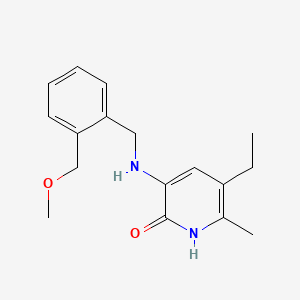
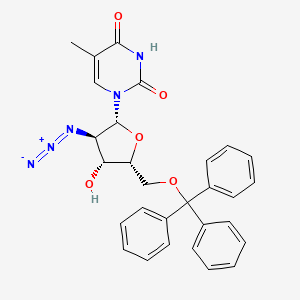
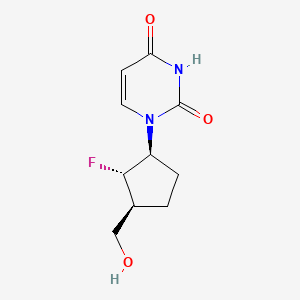
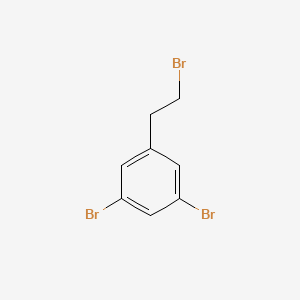
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

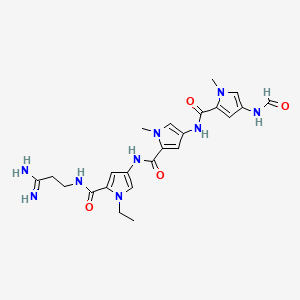
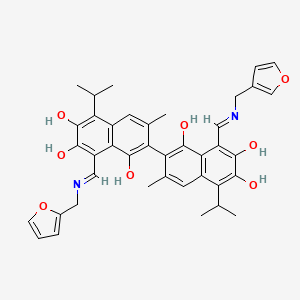
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
